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Compound of Interest

Compound Name:
Imidazo[1,5-a]pyridine-1-

carbaldehyde

Cat. No.: B1340746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold, a fused bicyclic heteroaromatic system, has emerged as a

"privileged structure" in medicinal chemistry. Its unique electronic and steric properties make it

a versatile core for the design of novel therapeutic agents targeting a wide array of biological

processes. This technical guide provides an in-depth overview of the known and potential

biological activities of imidazo[1,5-a]pyridine derivatives, with a focus on their anticancer,

antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This document

summarizes key quantitative data, details relevant experimental protocols, and visualizes

complex biological and experimental workflows to facilitate further research and development in

this promising area.

Anticancer Activities
Imidazopyridine derivatives, as a class, have demonstrated significant potential as anticancer

agents by targeting various hallmarks of cancer, including uncontrolled proliferation, survival,

and metastasis. While much of the research has focused on the imidazo[1,2-a]pyridine isomer,

the data suggests promising avenues for imidazo[1,5-a]pyridine analogues.

Mechanism of Action
Key signaling pathways implicated in the anticancer effects of imidazopyridines include the

inhibition of critical cellular kinases and signaling cascades. For instance, related compounds
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have been shown to inhibit Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription,

leading to cell cycle arrest and apoptosis[1]. Other derivatives have demonstrated inhibitory

activity against the PI3K/mTOR pathway and Wnt/β-catenin signaling, both of which are

frequently dysregulated in various cancers.

Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of selected imidazopyridine derivatives

against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure

of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound
Class

Derivative
Example

Cancer Cell
Line

IC50 (µM) Reference

Imidazo[1,2-

a]pyridine
Compound 12b

Hep-2

(Laryngeal)
11 [2][3][4]

HepG2 (Liver) 13 [2][3][4]

MCF-7 (Breast) 11 [2][3][4]

A375

(Melanoma)
11 [2][3][4]

Imidazo[1,2-

a]pyridine
Diarylurea 18h

A375P

(Melanoma)
<0.06 [5]

Imidazo[4,5-

b]pyridine
Compound I HCT116 (Colon)

0.63 (as CDK9

inhibitor)
[1]

Compound 10 SW620 (Colon) 0.4 [6]

Compound 14 SW620 (Colon) 0.7 [6]

Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory

bowel disease, and certain cancers. The p38 mitogen-activated protein kinase (MAPK)

pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α

and IL-1β. Inhibition of p38 MAPK is therefore a major therapeutic strategy for inflammatory
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disorders[7][8]. Imidazopyridine derivatives have been identified as potent inhibitors of this

pathway.

Mechanism of Action: p38 MAPK Inhibition
Imidazo[1,5-a]pyridine and related structures can act as ATP-competitive inhibitors, binding to

the active site of p38α MAPK and preventing the phosphorylation of downstream targets. This

leads to a reduction in the production of inflammatory mediators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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